

preliminary studies on CK2-IN-10's biological activity

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Compound of Interest		
Compound Name:	CK2-IN-10	
Cat. No.:	B12373039	Get Quote

An in-depth analysis of the preliminary biological activity of CK2 inhibitors, with a focus on CX-4945 (Silmitasertib) as a representative compound, is presented below. Information regarding a specific molecule designated "CK2-IN-10" is not available in the public domain at this time. Therefore, this guide utilizes the extensive research conducted on the well-characterized and clinically evaluated CK2 inhibitor, CX-4945, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly known as casein kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes. [1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α) and two regulatory (β) subunits, although the catalytic subunits can also be active as monomers.[1] [4][5] CK2 is considered a constitutively active kinase and is implicated in cell growth, proliferation, survival, and apoptosis.[1][6][7] Dysregulation of CK2 activity is frequently observed in various types of cancer, making it an attractive target for therapeutic intervention. [1][6][7][8]

CX-4945: A Potent and Selective CK2 Inhibitor

CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small molecule inhibitor of CK2 that has been evaluated in clinical trials for various cancers.[1][8] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 α subunit and preventing the phosphorylation of CK2 substrates.[1][8]



Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of CX-4945 and other representative CK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

Inhibitor	Target Kinase	IC50 (nM)	Ki (nM)	Assay Type	Reference
CX-4945	CK2α	1	0.38	Radiometric	[8]
DMAT	CK2	120	40	Radiometric	[9]
ТВВ	CK2	160	-	Radiometric	[9]
Quinalizarin	CK2 Holoenzyme	150	-	-	[9]
Quinalizarin	CK2α	1350	-	-	[9]

Table 2: Kinase Selectivity Profile of CX-4945

Kinase	% Inhibition at 1 μM	
CK2α	>99	
FLT3	85	
PIM1	70	
CDK2	<50	
GSK-3β	<50	
Data is representative and compiled from various kinase screening panels.		

Key Signaling Pathways Modulated by CK2





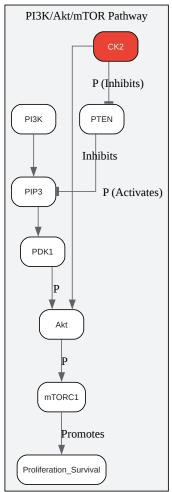


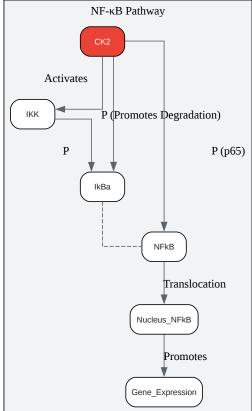
CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by compounds like CX-4945 can modulate these pathways.

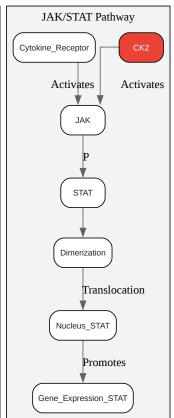
- PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key
 downstream effector of PI3K.[10] It also phosphorylates PTEN, inhibiting its tumor
 suppressor function.[5] Inhibition of CK2 can, therefore, lead to downregulation of this prosurvival pathway.[11]
- NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its
 degradation and leading to the activation of NF-κB, a key regulator of inflammation and cell
 survival.[5] CK2 also directly phosphorylates the p65 subunit of NF-κB, enhancing its
 transcriptional activity.[5]
- JAK/STAT Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is involved in cell proliferation and differentiation, by phosphorylating JAK proteins.[12]

Below are diagrams illustrating these pathways and a general experimental workflow.

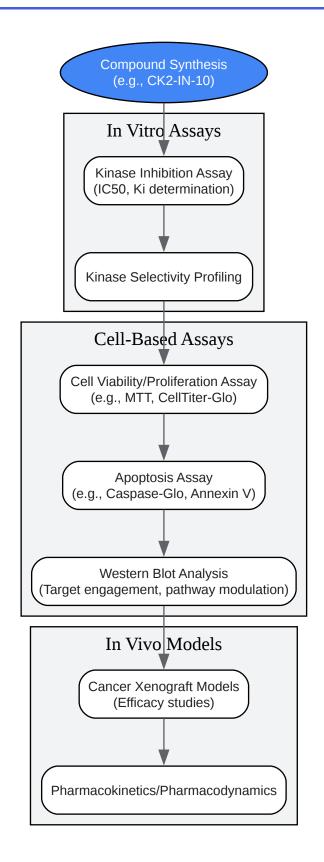












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References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target -PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
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